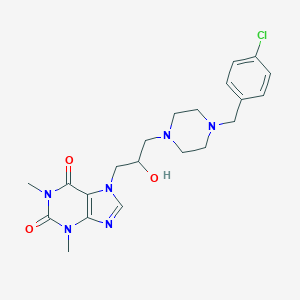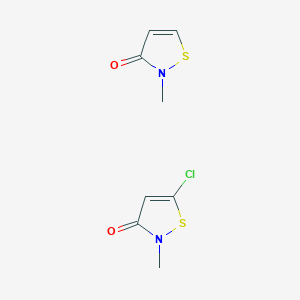
Kathon 886
Descripción general
Descripción
Kathon 886 is a microbicide primarily used in metalworking fluids . These fluids, including soluble, semi-synthetic, and synthetic coolants, provide an environment conducive to the growth of microorganisms such as bacteria, mold, and yeast. If left unchecked, these organisms can adversely affect the fluid properties, leading to issues like discoloration, loss of lubricity, emulsion splitting, and even corrosion. Kathon 886 effectively combats both bacteria and fungi, making it a valuable additive in metalworking processes .
Chemical Reactions Analysis
As a microbicide, Kathon 886 likely interacts with microbial cell membranes, disrupting their integrity. This unique mechanism results in the broad spectrum of activity of Kathon 886, low use levels for microbial control, and difficulty in attaining resistance by mutation .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Metalworking Fluids
Kathon 886 is widely used in the metalworking industry . It is highly effective against bacteria and fungi, which can have detrimental effects on metalworking fluids . By adding Kathon 886 to a metalworking fluid sump, the metabolic activity of the microorganisms in the system shuts down within minutes . This extends the life of the metalworking fluid, resulting in reduced makeup fluid use and costs, and lower waste fluid disposal costs .
Finishing of Metals
Kathon 886 is used in the finishing of metals . It acts as a preservative for metal-working fluids . The compound is known for its broad-spectrum activity, providing long-lasting and effective contamination prevention against bacteria and fungi .
Microbicide for Water-Based Cutting Fluids
Kathon 886 serves as a microbicide for water-based cutting fluids . It is very effective against various microorganisms, including bacteria, mold, and yeast, that can grow in these fluids and cause issues such as discoloration, destruction of lubricity characteristics, and emulsion splitting .
Use in Soluble, Semi-Synthetic, and Synthetic Metalworking Fluids
Kathon 886 is recommended for use in soluble, semi-synthetic, and synthetic metalworking fluids . Due to the wide variations in coolant formulations, laboratory or pilot tests are recommended to evaluate Kathon 886 in specific metalworking fluids prior to commercial use .
Use in Metal Cleaners and Water-Based Hydraulic Fluids
In 1986, the registration for Kathon 886 was expanded to include its use in metal cleaners and water-based hydraulic fluids .
Research in Pest Control
There is ongoing research into the use of Kathon 886 in pest control . For example, it has been tested on larvae of Culex quinquefasciatus and Aedes albopictus, two major mosquito vectors of human viral diseases .
Mecanismo De Acción
Target of Action
Kathon 886, also known as Kathon biocide, primarily targets various microorganisms, including bacteria, mold, and yeast . These organisms can grow in soluble, synthetic, and semi-synthetic metalworking fluids or coolants, causing detrimental effects on the fluids .
Mode of Action
Kathon 886 utilizes a two-step mechanism involving rapid growth inhibition leading to a loss of cell viability . The growth inhibition is the result of rapid disruption of the central metabolic pathways of the cell . Within minutes after the addition of Kathon 886 to a metalworking fluid sump, the metabolic activity of the microorganisms in the system shuts down .
Biochemical Pathways
The affected biochemical pathways are primarily the central metabolic pathways of the targeted microorganisms . The rapid disruption of these pathways by Kathon 886 leads to growth inhibition and eventually loss of cell viability .
Pharmacokinetics
It’s known that kathon 886 is supplied as a 14% active liquid in water , suggesting it may be readily soluble and potentially bioavailable in aqueous environments.
Result of Action
The primary result of Kathon 886’s action is the effective inhibition of the growth of bacteria and fungi . This leads to an extension of the life of metalworking fluids, resulting in reduced makeup fluid use and costs, and lower waste fluid disposal costs .
Action Environment
Kathon 886 is recommended for use in soluble, semi-synthetic, and synthetic metalworking fluids . Environmental factors such as the pH and temperature of the fluid, as well as the specific coolant formulations, can influence the action, efficacy, and stability of Kathon 886 . Due to the wide variations in coolant formulations, laboratory or pilot tests are recommended to evaluate Kathon 886 in specific metalworking fluids prior to commercial use .
Propiedades
IUPAC Name |
5-chloro-2-methyl-1,2-thiazol-3-one;2-methyl-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS.C4H5NOS/c1-6-4(7)2-3(5)8-6;1-5-4(6)2-3-7-5/h2H,1H3;2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYMDNHUJFIDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kathon 886 | |
CAS RN |
55965-84-9 | |
| Record name | Kathon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55965-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kathon 886 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055965849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reaction mass of 2-methyl-2H-isothiazol-3-one and 5-chloro-2-methyl-2H-isothiazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.136.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, mixt. with 2-methyl-3(2H)-isothiazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



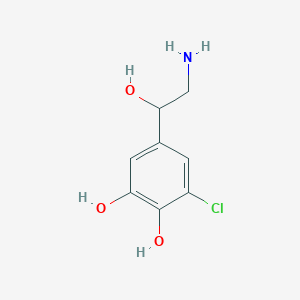
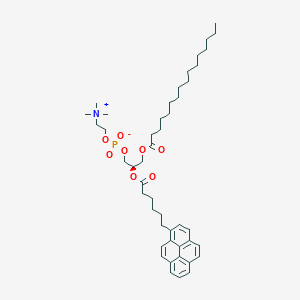

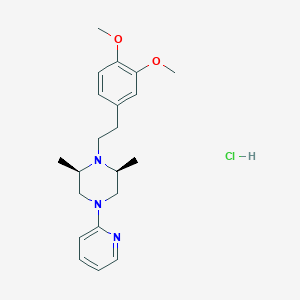


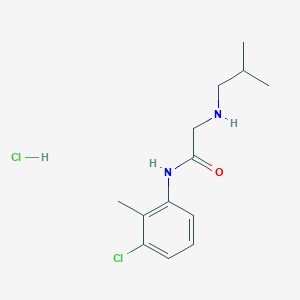
![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
